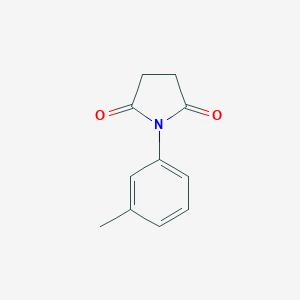
1-(3-Methylphenyl)pyrrolidine-2,5-dione
Descripción general
Descripción
“1-(3-Methylphenyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine-2,5-dione derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and tested for anticonvulsant activity .Molecular Structure Analysis
The molecular structure of “1-(3-Methylphenyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Corrosion Inhibition
"1-(4-methylphenyl)-1H-pyrrole-2,5-dione" derivatives are effective in inhibiting carbon steel corrosion in hydrochloric acid medium. They act as good corrosion inhibitors, with their efficiency increasing with concentration. These derivatives adsorb onto steel surfaces, following Langmuir's adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).
Organic Synthesis
The compound is used in the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), showcasing its application in organic synthesis processes (Cal et al., 2012).
Pharmaceutical Development
In pharmaceutical research, "1-(3-Methylphenyl)pyrrolidine-2,5-dione" derivatives have been used for developing potential anticonvulsant agents. Certain derivatives have shown promising results in acute models of seizures in mice, indicating their potential therapeutic application (Rybka et al., 2017).
Biochemical Evaluation
Some analogs of "1-(3-Methylphenyl)pyrrolidine-2,5-dione" have been evaluated for inhibitory activity toward human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems, important for drug development in endocrinology (Daly et al., 1986).
Metal Complexes
The compound is also used in synthesizing metal complexes, such as cobalt (II), nickel (II), copper (II), and zinc (II) complexes. These complexes are characterized by various physical-chemical techniques, highlighting its utility in inorganic chemistry (Vendan et al., 2010).
Safety and Hazards
The safety data sheet for a related compound, pyrrolidine, indicates that it is highly flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled . The safety information for “1-(3-Methylphenyl)pyrrolidine-2,5-dione” specifically is not available in the retrieved sources.
Propiedades
IUPAC Name |
1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMINSVEMFOPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876324 | |
| Record name | N-(M-TOLYL)SUCCINIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)pyrrolidine-2,5-dione | |
CAS RN |
93476-51-8 | |
| Record name | N-(M-TOLYL)SUCCINIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-6-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494507.png)
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B494510.png)


![3-(2-methyl-2-propenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494515.png)

![[(Z)-2-cyclohexyl-1-ethoxyethenoxy]-trimethylsilane](/img/structure/B494522.png)
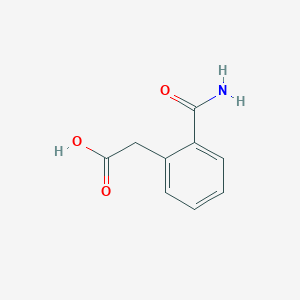
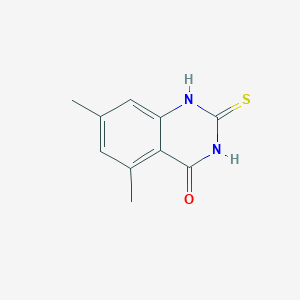
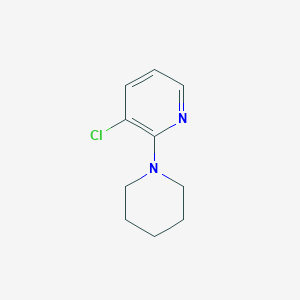
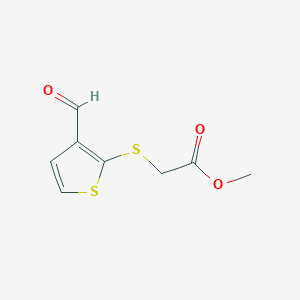
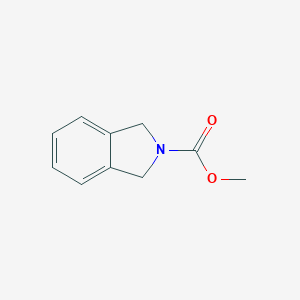
![1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one](/img/structure/B494536.png)
